N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a synthetic organic compound classified as a cinnoline derivative. This compound features a unique structure characterized by a bicyclic aromatic core with fused nitrogen-containing rings, specifically designed for various biological activities. The presence of functional groups such as the 4-oxo and carboxamide enhances its potential therapeutic effects, particularly in oncology and inflammation-related conditions. Recent studies have indicated that this compound exhibits significant anticancer properties against several cancer cell lines, including those from breast, lung, and colon cancers.
The synthesis of N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves a multi-step process. The synthesis can be outlined as follows:
Optimization of each step is crucial to enhance yield and purity, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time .
The molecular formula of N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is . Its structure can be depicted using various chemical representations:
OC(c1c(N2c3ccccc3)nccc1)=C(C(NCc1cc(F)cc(F)c1)=O)C2=OThe structural features include:
N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo several typical reactions associated with amides and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is primarily linked to its ability to inhibit pro-inflammatory cytokines and exert anticancer effects. It is believed that:
Key physical and chemical properties of N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 402.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties influence its bioavailability and interaction with biological systems .
N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide has several potential applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: